Cbipes

Description

Structure

3D Structure

Properties

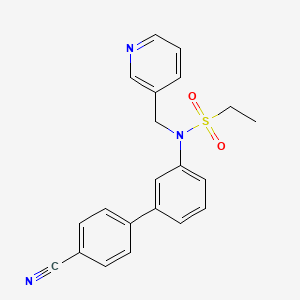

IUPAC Name |

N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVYXILCBYGKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432071 | |

| Record name | CBiPES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353235-01-5, 856702-40-4 | |

| Record name | Cbipes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353235015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CBiPES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBIPES | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ25KB5NW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PIPES Buffer: An In-depth Technical Guide for Biochemical and Drug Development Applications

Introduction

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer that has become an essential tool in biochemistry, molecular biology, and drug discovery.[1] As one of the series of "Good's buffers" developed in the 1960s, PIPES is highly valued for its pKa of 6.76 at 25°C, which falls within the physiological pH range, making it an effective buffer for a multitude of cell culture and in vitro applications.[2][3] Its utility is significantly enhanced by its minimal interaction with divalent metal ions, a critical feature for maintaining the integrity of many biological systems.[2][3] This guide provides a comprehensive overview of PIPES buffer, detailing its physicochemical properties, core advantages, and applications, complete with experimental protocols and logical workflows for researchers, scientists, and drug development professionals.

Physicochemical Properties of PIPES Buffer

The efficacy of a buffer is determined by its chemical and physical characteristics. PIPES is structured with a piperazine ring and two ethanesulfonic acid groups, which confers its zwitterionic nature and buffering capacity near neutral pH. The key quantitative properties of PIPES are summarized below.

| Property | Value | References |

| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | |

| Chemical Formula | C₈H₁₈N₂O₆S₂ | |

| Molecular Weight | 302.37 g/mol | |

| pKa at 25°C | 6.76 | |

| Effective Buffering Range | 6.1 – 7.5 | |

| ΔpKa/°C | -0.0085 | |

| Metal Ion Binding | Negligible for Ca²⁺, Mg²⁺, Mn²⁺, and Cu²⁺ | |

| Solubility in Water | Poorly soluble (as free acid) | |

| Solubility in Aqueous Base | Soluble (e.g., in NaOH or KOH solution) |

Core Advantages and Considerations

PIPES buffer offers a unique combination of properties that make it a superior choice for many sensitive biological experiments.

-

Stable Physiological pH Buffering : With a pKa of 6.76, PIPES is an excellent buffer for maintaining a stable pH between 6.1 and 7.5, which is ideal for many cellular and enzymatic processes.

-

Minimal Metal Ion Interaction : A significant advantage of PIPES is its negligible capacity to bind most divalent metal ions. This contrasts sharply with buffers like Tris, which can chelate metal ions, or phosphate buffers, which can precipitate with cations like Ca²⁺ and Mg²⁺. This makes PIPES the buffer of choice for studying metalloenzymes, such as kinases, which often require Mg²⁺ or Mn²⁺ for activity.

-

Low Temperature Dependence : The pH of a buffer solution is influenced by temperature. PIPES exhibits a small change in pKa per degree Celsius (ΔpKa/°C = -0.0085), which means its pH remains relatively stable during experiments conducted at varying temperatures.

-

Biological Inertness : PIPES is non-toxic and membrane-impermeable, making it highly suitable for cell culture work. It has also been shown to minimize the loss of lipids when used in glutaraldehyde fixatives for histology in both plant and animal tissues.

Key Considerations

-

Solubility : The free acid form of PIPES is poorly soluble in water. Dissolution requires titration with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to a pH near its pKa.

-

Redox Reactions : PIPES can form free radicals and is therefore not recommended for studies involving redox reactions.

Applications in Research and Drug Development

The distinct properties of PIPES make it a versatile buffer across numerous applications.

-

Protein Purification and Crystallography : The low metal-binding capacity of PIPES is a major asset in protein purification techniques like ion-exchange chromatography, as it minimizes non-specific interactions. It is also frequently used in protein crystallization screens to maintain protein stability.

-

Enzyme Assays : For assays involving metal-dependent enzymes, PIPES is an ideal choice because it does not chelate the essential metal cofactors, ensuring that the measured enzyme activity is accurate and not artificially inhibited.

-

Electron Microscopy : PIPES is a key component in fixative solutions, often used with glutaraldehyde, to preserve the ultrastructure of cells and tissues for electron microscopy. Its ability to maintain pH during fixation is critical for preventing artifacts and preserving fine details like microfilaments and microtubules.

-

Cytoskeleton Studies : PIPES buffer is frequently employed in studies of the cytoskeleton, particularly for in vitro polymerization assays of actin and tubulin, as it helps maintain the physiological conditions necessary for proper protein function.

-

Cell Culture : Due to its pKa near physiological pH and its non-toxic nature, PIPES is used as a buffering agent in cell culture media to maintain stable pH conditions.

Visualized Workflows and Pathways

Diagrams created using Graphviz DOT language provide clear visual representations of key processes and concepts related to PIPES buffer.

Caption: Chemical equilibrium of PIPES buffer in solution.

Caption: Experimental workflow for preparing a PIPES buffer solution.

Caption: A signaling pathway involving a metal-dependent kinase.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following are standard protocols utilizing PIPES buffer.

Protocol 1: Preparation of a 0.1 M PIPES Buffer Solution (pH 7.0)

Materials:

-

PIPES (free acid) (M.W. 302.37 g/mol )

-

10 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Calibrated pH meter

-

1 L volumetric flask

-

Stir plate and stir bar

Methodology:

-

Weigh out 30.24 g of PIPES free acid powder and add it to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar. The PIPES free acid has limited solubility in water and will form a suspension.

-

While continuously monitoring with a calibrated pH meter, slowly add 10 M NaOH solution dropwise.

-

Continue adding NaOH until the PIPES powder is completely dissolved and the pH of the solution stabilizes at 7.0.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add deionized water to bring the final volume to the 1 L mark.

-

Cap the flask and invert several times to ensure the solution is thoroughly mixed.

-

For long-term storage, the solution can be sterile-filtered through a 0.22 µm filter and stored at 4°C.

Protocol 2: In Vitro Microtubule Polymerization Assay

This assay is used to screen for compounds that affect the polymerization of tubulin, a key target for certain anti-cancer drugs.

Materials:

-

Tubulin protein

-

GTP (Guanosine triphosphate) solution

-

Test compounds and vehicle control (e.g., DMSO)

-

Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA.

-

Microplate reader capable of measuring absorbance at 340 nm

-

Temperature-controlled 96-well plates

Methodology:

-

Buffer and Reagent Preparation : Prepare the Tubulin Polymerization Buffer (TPB) and bring it to 37°C. Prepare stock solutions of tubulin, GTP, and test compounds.

-

Reaction Setup : In a pre-warmed 96-well plate, add the test compounds diluted in TPB to the appropriate wells. Include wells for positive (vehicle) and negative (no tubulin) controls.

-

Initiate Polymerization : To start the reaction, add 90 µL of pre-warmed (37°C) tubulin solution (diluted to the final desired concentration in TPB containing GTP) to each well.

-

Data Acquisition : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis : Plot the absorbance at 340 nm against time. An increase in absorbance indicates the polymerization of microtubules. The effect of the test compounds is evaluated by comparing their polymerization curves to that of the vehicle control.

PIPES buffer is a robust and versatile buffering agent that is indispensable in modern biochemical and pharmaceutical research. Its ability to maintain a stable pH in the physiological range, coupled with its minimal interaction with metal ions and low temperature sensitivity, provides a controlled and reliable environment for a wide array of sensitive assays. From fundamental protein biochemistry to high-throughput drug screening, the unique advantages of PIPES make it a superior choice for researchers aiming to achieve accurate and reproducible results.

References

PIPES buffer pH range and pKa value

An In-depth Technical Guide to PIPES Buffer: Properties and Protocols

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic sulfonic acid buffer that is one of the original "Good's buffers" developed for biochemical research.[1][2] Its pKa is near physiological pH, making it a widely used buffering agent in cell culture, histology, protein purification, and microscopy.[1][3][4] This guide provides an in-depth overview of its core properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

PIPES was designed to meet several criteria for biological buffers, including high water solubility, minimal interaction with biological components, and resistance to enzymatic degradation. A key feature of PIPES is its negligible capacity to bind divalent metal ions. The effectiveness of a buffer is defined by its pKa, the pH at which the acidic and basic forms are in equal concentration. For PIPES, the pKa at 25°C is 6.76, which provides an effective buffering range between 6.1 and 7.5.

The free acid form of PIPES is not very soluble in water; however, its solubility increases significantly as it is converted to its salt form by raising the pH with a base.

| Parameter | Value |

| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) |

| Molecular Weight | 302.37 g/mol |

| pKa (at 25°C) | 6.76 |

| Effective pH Range (at 25°C) | 6.1 – 7.5 |

| ΔpKa/°C | -0.0085 |

| Solubility in Water | ~1 g/L (at 100°C) |

Temperature Dependence of pKa

The pKa of PIPES buffer is sensitive to temperature, which is a critical consideration for experiments conducted at temperatures other than standard room temperature (25°C). The pH of the buffer should always be adjusted at the temperature at which the experiment will be performed. For every 1°C increase in temperature, the pKa of PIPES decreases by approximately 0.0085 units.

| Temperature (°C) | pKa of PIPES | Effective pH Buffering Range |

| 4 | 6.94 | 5.94 – 7.94 |

| 20 | 6.80 | 5.80 – 7.80 |

| 25 | 6.76 | 6.1 – 7.5 |

| 37 | 6.66 | 5.66 – 7.66 |

Experimental Protocols

Preparation of 1 M PIPES Stock Solution (pH 7.0 at 25°C)

This protocol details the steps to prepare 1 liter of a 1 M PIPES buffer stock solution.

Materials:

-

PIPES (free acid) (M.W. 302.37 g/mol )

-

Deionized or distilled water (dH₂O)

-

10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

Calibrated pH meter with a temperature probe

-

Magnetic stirrer and stir bar

-

1 L beaker and 1 L graduated cylinder

Methodology:

-

Weigh PIPES: Accurately weigh 302.37 g of PIPES free acid and add it to a beaker containing approximately 600-800 mL of dH₂O.

-

Dissolve: Place the beaker on a magnetic stirrer. The PIPES free acid will not fully dissolve at this stage due to its low solubility in acidic water.

-

Adjust pH: While stirring, slowly add the 10 M NaOH or KOH solution dropwise. Monitor the pH continuously with a calibrated pH meter. The PIPES powder will gradually dissolve as the pH increases and the sulfonic acid groups are deprotonated.

-

Final pH Adjustment: Continue to add the base until the solution is fully dissolved and the pH meter reads a stable 7.0 at 25°C.

-

Adjust Final Volume: Once the target pH is reached, carefully transfer the solution into a 1 L graduated cylinder. Rinse the beaker with a small amount of dH₂O and add it to the cylinder to ensure a complete transfer. Add dH₂O to bring the final volume to exactly 1 L.

-

Sterilization and Storage: If a sterile solution is required, filter the buffer through a 0.22 µm sterile filter. Store the solution at 4°C in a tightly sealed container to prevent pH changes from atmospheric CO₂.

Experimental Determination of pKa

The pKa value of PIPES can be verified experimentally through titration.

Methodology:

-

Prepare a 0.1 M solution of PIPES (free acid).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the base.

-

Plot the pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the midpoint of the steep buffering region of the curve where half of the PIPES has been neutralized.

Applications and Stability

PIPES is highly valued in biological research for its stability and inert nature. It is frequently used in:

-

Cell Culture: Its pKa near physiological pH makes it an excellent buffer for maintaining stable conditions for cells.

-

Histology and Microscopy: It has been documented to minimize the loss of lipids when used in glutaraldehyde fixation for both plant and animal tissues.

-

Biochemical Assays: Its low metal-binding capacity is advantageous in studies of metalloproteins or reactions involving divalent cations.

Although PIPES is a stable buffer, its performance can be affected by improper storage. High temperatures can lead to the degradation of the piperazine ring, reducing the buffer's capacity. Stock solutions should be stored away from light and high heat to ensure long-term stability.

References

PIPES Buffer: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and applications of Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) in scientific research and drug development.

PIPES is a zwitterionic biological buffer that has become an indispensable tool in a wide range of scientific research, particularly in the fields of biochemistry, molecular biology, and drug discovery.[1][2] As one of the "Good's" buffers developed in the 1960s, PIPES is valued for its pKa of approximately 6.76 at 25°C, which is within the physiological pH range, making it an effective buffer for many cell culture and biochemical applications.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and diverse applications of PIPES buffer, complete with detailed experimental protocols and logical workflows to aid researchers, scientists, and drug development professionals in its effective utilization.

Core Chemical and Physical Properties

PIPES (Chemical Formula: C₈H₁₈N₂O₆S₂) is an ethanesulfonic acid buffer characterized by a piperazine ring flanked by two ethanesulfonic acid groups.[1] This structure confers its zwitterionic nature, meaning it possesses both a positive and a negative charge, which contributes to its buffering capacity and minimal interaction with biological macromolecules. A significant advantage of PIPES is its negligible capacity to bind most divalent metal ions, such as Ca²⁺, Mg²⁺, Mn²⁺, and Cu²⁺, which is a crucial feature for studies involving metalloenzymes or other metal-dependent biological processes.

However, a notable limitation of PIPES is its poor solubility in its free acid form in water. To prepare PIPES buffer solutions, it is necessary to dissolve the free acid by titrating with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the desired pH. Another critical consideration is that PIPES, like other piperazine-based buffers such as HEPES, can form free radicals, particularly in the presence of strong oxidizing agents or in redox-active systems. This occurs through a one-electron oxidation of the piperazine ring, which can lead to the formation of radical cations that may interfere with redox-sensitive assays.

The key physicochemical properties of PIPES buffer are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₈H₁₈N₂O₆S₂ |

| Molecular Weight | ~302.37 g/mol |

| pKa at 25°C | 6.76 |

| Effective Buffering pH Range | 6.1 – 7.5 |

| ΔpKa/°C | -0.0085 |

| Solubility in Water | Poorly soluble as free acid |

| Solubility in Aqueous NaOH | Soluble |

| Metal Ion Binding | Negligible for most common divalent cations |

Preparation of PIPES Buffer: A Standard Protocol

The following protocol outlines the preparation of a 1 M stock solution of PIPES buffer.

Materials:

-

PIPES (free acid) powder (Molecular Weight: 302.37 g/mol )

-

High-purity deionized or distilled water

-

10 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

1 L Beaker

-

1 L Volumetric flask

Procedure:

-

Weighing: Accurately weigh 302.37 g of PIPES free acid and add it to the 1 L beaker.

-

Initial Mixing: Add approximately 800 mL of deionized water to the beaker and place it on the magnetic stirrer.

-

Solubilization and pH Adjustment: Begin stirring the suspension. The PIPES free acid will not dissolve readily. Slowly add the 10 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter. The PIPES will begin to dissolve as the pH increases. Continue adding NaOH until the PIPES is completely dissolved and the desired pH (e.g., 6.8 or 7.4) is reached.

-

Final Volume Adjustment: Once the PIPES is fully dissolved and the pH is stable, carefully transfer the solution to the 1 L volumetric flask.

-

Bringing to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.

-

Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

-

Sterilization and Storage: For applications requiring sterility, filter the 1 M PIPES buffer solution through a 0.22 µm sterile filter. Store the solution at 4°C. For long-term storage, aliquots can be stored at -20°C.

References

An In-Depth Technical Guide to PIPES Buffer: Core Principles and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer, one of the original "Good's buffers," that has become an indispensable tool in a wide array of biochemical and molecular biology applications. Its ability to maintain a stable pH within a physiologically relevant range, coupled with its minimal interference in many biological reactions, makes it a preferred choice for researchers in academia and industry. This technical guide provides a comprehensive overview of the core principles governing the buffering action of PIPES, detailed experimental protocols, and its application in critical research areas.

The Core Mechanism: How PIPES Maintains pH

The buffering capacity of PIPES is centered around its chemical structure, which features a piperazine ring with two ethanesulfonic acid groups. This structure confers its zwitterionic nature, meaning it possesses both a positive and a negative charge, allowing it to effectively neutralize both acids and bases.

The key to its buffering action lies in the protonation and deprotonation of the two nitrogen atoms within the piperazine ring. The pKa value of a buffer is the pH at which the protonated (acidic) and deprotonated (basic) forms are present in equal concentrations, representing the point of maximum buffering capacity. For PIPES, the relevant pKa is approximately 6.76 at 25°C, making its effective buffering range between pH 6.1 and 7.5.[1]

When an acid (H⁺) is introduced into a PIPES buffer solution, the deprotonated nitrogen atom on the piperazine ring accepts a proton, thereby resisting a decrease in pH. Conversely, when a base (OH⁻) is added, the protonated nitrogen donates a proton to neutralize the hydroxide ions, thus preventing a significant increase in pH. This equilibrium is the fundamental principle behind the pH-maintaining capability of PIPES buffer.

Quantitative Data for PIPES Buffer

The selection of a buffer for a specific application requires a thorough understanding of its physicochemical properties. The following tables summarize key quantitative data for PIPES buffer.

Table 1: Physicochemical Properties of PIPES Buffer

| Property | Value |

| Chemical Formula | C₈H₁₈N₂O₆S₂ |

| Molecular Weight | 302.37 g/mol |

| pKa at 25°C | 6.76 |

| Effective Buffering pH Range | 6.1 - 7.5[1] |

| Appearance | White powder |

| Solubility in Water | Low in free acid form, soluble as a salt |

Table 2: Temperature Dependence of PIPES pKa

The pKa of PIPES buffer is sensitive to temperature changes. It is crucial to adjust the pH of the buffer at the intended experimental temperature. The change in pKa per degree Celsius (ΔpKa/°C) for PIPES is approximately -0.0085.

| Temperature (°C) | pKa |

| 4 | 6.94 |

| 20 | 6.80 |

| 25 | 6.76 |

| 37 | 6.66 |

Table 3: Calculated Buffering Capacity (β) of a 0.1 M PIPES Buffer

Buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base. It is at its maximum when the pH equals the pKa. The values below are calculated using the Van Slyke equation:

β = 2.303 * C * (Ka * [H⁺]) / (Ka + [H⁺])²

where C is the total buffer concentration, Ka is the acid dissociation constant, and [H⁺] is the hydrogen ion concentration.

| pH | Buffering Capacity (β) |

| 6.1 | 0.035 |

| 6.4 | 0.051 |

| 6.76 | 0.057 |

| 7.1 | 0.046 |

| 7.5 | 0.027 |

Experimental Protocols

Preparation of 1 M PIPES Stock Solution (pH 7.0 at 25°C)

Materials:

-

PIPES free acid (MW: 302.37 g/mol )

-

Deionized water

-

10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

pH meter

-

Magnetic stirrer and stir bar

-

1 L volumetric flask

-

Beaker and graduated cylinder

Procedure:

-

Weigh 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add the stir bar.

-

Begin stirring. The free acid form of PIPES has low solubility in water.

-

Slowly add the 10 M NaOH or KOH solution dropwise while continuously monitoring the pH with a calibrated pH meter. The PIPES will dissolve as the pH increases.

-

Continue adding the base until the desired pH of 7.0 is reached and the solution is clear.

-

Transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Bring the final volume to 1 L with deionized water.

-

For sterile applications, filter the solution through a 0.22 µm filter.

-

Store at 4°C.

Use of PIPES Buffer in Enzyme Kinetics Assays

PIPES is an excellent choice for many enzyme assays due to its low metal ion binding capacity and minimal absorbance in the UV-visible range.

Materials:

-

Enzyme of interest

-

Substrate

-

PIPES buffer (e.g., 50 mM, pH adjusted to the enzyme's optimum)

-

Cofactors (if required)

-

Spectrophotometer

Procedure:

-

Prepare the Assay Buffer: Dilute the 1 M PIPES stock solution to the desired final concentration (e.g., 50 mM) with deionized water. Adjust the pH to the optimal value for the enzyme at the assay temperature.

-

Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in the assay buffer. Keep all solutions on ice.

-

Equilibrate the Spectrophotometer: Set the spectrophotometer to the appropriate wavelength for monitoring the reaction and equilibrate it to the desired assay temperature.

-

Prepare the Reaction Mixture: In a cuvette, combine the assay buffer, substrate, and any cofactors. Allow the mixture to equilibrate to the assay temperature inside the spectrophotometer for several minutes.

-

Initiate the Reaction: Add a small, predetermined volume of the enzyme solution to the cuvette to start the reaction. Mix quickly and gently.

-

Monitor the Reaction: Record the change in absorbance over time to determine the initial reaction velocity.

Use of PIPES Buffer in Protein Crystallization Screening

The pH of the solution is a critical variable in protein crystallization. PIPES buffer can be used to screen a range of pH values to find the optimal conditions for crystal growth.

Procedure for pH Screening using Hanging Drop Vapor Diffusion:

-

Prepare a Range of PIPES Buffers: Prepare a series of PIPES buffer solutions (e.g., 1 M stock) at different pH values within its buffering range (e.g., 6.2, 6.5, 6.8, 7.1, 7.4).

-

Prepare Reservoir Solutions: In a 24-well crystallization plate, prepare reservoir solutions containing a precipitant (e.g., polyethylene glycol, ammonium sulfate) and one of the prepared PIPES buffers at a final concentration of 100 mM. Each well will have a different pH.

-

Prepare the Protein Solution: The purified protein should be in a low-ionic-strength buffer.

-

Set up the Hanging Drops: a. On a siliconized coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution from a specific well. b. Invert the coverslip and place it over the corresponding well, creating a seal with vacuum grease.

-

Incubate and Observe: Incubate the plate at a constant temperature and periodically observe the drops under a microscope for the formation of crystals. The results will indicate the optimal pH for the crystallization of the target protein.

Advantages and Limitations of PIPES Buffer

Advantages:

-

Physiologically Relevant pKa: Its pKa of 6.76 at 25°C is ideal for many biological systems.

-

Low Metal Ion Binding: PIPES shows negligible binding to most divalent cations, which is advantageous for studying metalloenzymes.

-

Minimizes Lipid Loss: It has been shown to be effective in preserving cellular structures during fixation for microscopy.[1]

-

Low UV Absorbance: Does not interfere with spectrophotometric assays in the UV range.

Limitations:

-

Radical Formation: PIPES can form radicals and is therefore not suitable for studies involving redox reactions.

-

Concentration-Dependent pKa: The pKa of PIPES can be influenced by its concentration in the solution.

-

Low Solubility of Free Acid: The free acid form of PIPES is not readily soluble in water and requires the addition of a base for dissolution.

Conclusion

PIPES buffer is a versatile and reliable tool for maintaining pH in a wide range of research and development applications. Its favorable physicochemical properties, particularly its physiologically relevant pKa and low metal ion binding, make it a valuable component in enzyme assays, cell culture, and protein crystallization. By understanding the core principles of its buffering mechanism and following established protocols, researchers can effectively utilize PIPES to ensure the stability and reliability of their experimental systems.

References

The Genesis of Stability: A Technical Guide to the Discovery and Development of Good's Buffers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and biochemical research, the control of pH is paramount. The subtle fluctuations in proton concentration can dramatically alter the structure and function of proteins, influence enzyme kinetics, and affect cellular viability. Before the mid-20th century, researchers were often limited to a small selection of buffers that were frequently toxic to biological systems or interfered with experimental results. This guide provides an in-depth exploration of the revolutionary work of Dr. Norman E. Good and his colleagues, who systematically identified and characterized a series of zwitterionic buffers, now ubiquitously known as "Good's buffers," with a special focus on the widely used PIPES buffer.

The Dawn of a New Era in Buffering: The "Good's" Criteria

In 1966, Norman Good and his team published a landmark paper that addressed the pressing need for reliable and biologically compatible buffers.[1][2] Prior to their work, commonly used buffers often suffered from issues like precipitating with essential metal ions, penetrating cell membranes, or being metabolically active.[3] Good and his colleagues established a set of stringent criteria for ideal biological buffers, which have since become the gold standard in the field.[4][5]

The core principles laid out by Good for selecting these buffers were:

-

pKa between 6.0 and 8.0: This range is crucial as most biological reactions occur near neutral pH.

-

High Water Solubility: Facilitates the preparation of concentrated stock solutions and ensures homogeneity in aqueous experimental systems.

-

Membrane Impermeability: Prevents the buffer from entering cells and interfering with intracellular processes.

-

Minimal Salt Effects: The buffer's dissociation should be minimally affected by the ionic composition of the medium.

-

Minimal Interaction with Metal Ions: The buffer should not chelate or precipitate biologically relevant metal ions.

-

Chemical and Enzymatic Stability: The buffer should be resistant to degradation under experimental conditions.

-

Low Absorbance in the UV-Visible Range: Essential for experiments that rely on spectrophotometric measurements.

These criteria led to the development of a suite of zwitterionic buffers, including the prominent PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), which have become indispensable tools in modern life sciences research.

Physicochemical Properties of Good's Buffers

The utility of a Good's buffer is defined by its unique physicochemical properties. The following table summarizes key quantitative data for several commonly used Good's buffers, allowing for easy comparison and selection for specific experimental needs.

| Buffer | Molecular Weight ( g/mol ) | pKa at 20°C | pKa at 25°C | pKa at 37°C | Useful pH Range |

| MES | 213.2 | 6.16 | 6.15 | 5.97 | 5.2 - 7.1 |

| Bis-Tris | 209.2 | - | 6.50 | 6.36 | 5.8 - 7.2 |

| ADA | 190.1 | 6.65 | 6.59 | 6.46 | 6.0 - 7.2 |

| ACES | 182.2 | 6.88 | 6.78 | 6.54 | 6.1 - 7.5 |

| PIPES | 302.37 | 6.80 | 6.76 | 6.66 | 6.1 - 7.5 |

| MOPSO | 225.3 | - | 6.90 | 6.75 | 6.2 - 7.6 |

| BES | 213.2 | 7.17 | 7.09 | 6.90 | 6.4 - 7.8 |

| MOPS | 209.3 | 7.13 | 7.20 | 7.02 | 6.5 - 7.9 |

| TES | 229.2 | 7.50 | 7.40 | 7.16 | 6.8 - 8.2 |

| HEPES | 238.3 | 7.55 | 7.48 | 7.31 | 6.8 - 8.2 |

| DIPSO | 261.3 | - | 7.60 | 7.35 | 7.0 - 8.2 |

| TAPSO | 259.3 | - | 7.60 | 7.39 | 7.0 - 8.2 |

| EPPS | 252.3 | - | 8.00 | - | 7.3 - 8.7 |

| Tricine | 179.2 | 8.16 | 8.05 | 7.80 | 7.4 - 8.8 |

| Bicine | 163.2 | - | 8.35 | - | 7.6 - 9.0 |

| CHES | 207.3 | - | 9.30 | - | 8.6 - 10.0 |

| CAPS | 221.3 | - | 10.40 | - | 9.7 - 11.1 |

Data compiled from various sources.

Key Experimental Protocols for Buffer Characterization

The rigorous characterization of a buffer's properties is essential for its reliable use in research. The following sections detail the methodologies for determining a buffer's pKa, its interaction with metal ions, and its general biological compatibility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a buffer.

Principle: This method involves the gradual addition of a strong acid or base to a solution of the buffer while monitoring the pH using a calibrated pH electrode. The pKa is the pH at which the concentrations of the acidic and basic forms of the buffer are equal, which corresponds to the midpoint of the buffer region on the titration curve.

Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the buffer at a known concentration (e.g., 0.1 M) in deionized water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

To maintain a constant ionic strength, a neutral salt like KCl (e.g., 0.15 M) can be added to the buffer solution.

-

-

Calibration of pH Meter:

-

Calibrate the pH meter using standard pH buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

-

-

Titration Procedure:

-

Place a known volume of the buffer solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

If the buffer is in its acidic form, titrate with the standardized strong base. If it is in its basic form, titrate with the standardized strong acid.

-

Add the titrant in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Continue the titration until the pH changes significantly, passing through the expected pKa and reaching a plateau.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve.

-

The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

-

Caption: Workflow for pKa determination.

Assessment of Metal Ion Binding

A key feature of Good's buffers is their low affinity for metal ions. Potentiometric titration using an ion-selective electrode (ISE) is a common method to quantify this interaction.

Principle: This technique measures the change in the concentration of a free metal ion in a solution as the buffer is added. The formation of a metal-buffer complex reduces the concentration of the free metal ion, which is detected by the ISE. The stability constant (K) of the metal-buffer complex can be calculated from the titration data.

Protocol:

-

Preparation of Solutions:

-

Prepare a solution of the metal salt (e.g., CuCl₂, ZnCl₂) of known concentration.

-

Prepare a solution of the buffer at a known concentration.

-

Prepare a suitable background electrolyte to maintain constant ionic strength.

-

-

Calibration of Ion-Selective Electrode:

-

Calibrate the ISE using a series of standard solutions of the metal ion of interest.

-

-

Titration Procedure:

-

Place a known volume of the metal ion solution in a thermostated reaction vessel.

-

Immerse the calibrated ISE and a reference electrode into the solution.

-

Add the buffer solution in small, known increments.

-

After each addition, allow the potential reading to stabilize and record the potential and the total volume of buffer added.

-

-

Data Analysis:

-

Convert the potential readings to free metal ion concentrations using the calibration curve.

-

Use specialized software or graphical methods to analyze the titration data and calculate the stability constant (log K) of the metal-buffer complex. A higher log K value indicates a stronger interaction.

-

Caption: Workflow for metal ion binding assessment.

Evaluation of Biological Compatibility

The biological inertness of a buffer is crucial for its application in cell-based assays and in vitro studies. Cytotoxicity assays are commonly used to assess the effect of a substance on cell viability.

Principle: These assays expose cultured cells to the buffer and measure the extent of cell death or inhibition of cell growth. Common methods include the MTT assay, which measures metabolic activity, and the trypan blue exclusion assay, which identifies cells with compromised membrane integrity.

Protocol (General Outline using MTT Assay):

-

Cell Culture:

-

Plate a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Buffer Exposure:

-

Prepare solutions of the test buffer at various concentrations in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different buffer concentrations. Include a positive control (a known cytotoxic agent) and a negative control (medium only).

-

-

Incubation:

-

Incubate the cells with the buffer solutions for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control. A significant decrease in viability indicates cytotoxicity of the buffer at that concentration.

-

PIPES in Action: A Case Study in Actin Polymerization

PIPES buffer is frequently used in studies of the cytoskeleton, particularly in in vitro actin polymerization assays. Its ability to maintain a stable pH in the physiological range is crucial for the proper functioning of actin and its associated proteins.

Actin Polymerization Assay: This assay monitors the polymerization of globular actin (G-actin) into filamentous actin (F-actin) over time. The process is often tracked by measuring the increase in fluorescence of pyrene-labeled G-actin as it incorporates into the growing filament.

Caption: Workflow for in vitro actin polymerization assay.

Detailed Protocol:

-

Preparation of Pyrene-labeled G-actin:

-

Actin is purified from a biological source (e.g., rabbit skeletal muscle) and labeled with N-(1-pyrene)iodoacetamide.

-

The labeled G-actin is stored in a depolymerization buffer (G-buffer) at a low temperature.

-

-

Preparation of Polymerization Buffer:

-

A typical 10x polymerization buffer contains PIPES at a concentration to achieve a final pH of around 6.8-7.0, along with salts (e.g., KCl, MgCl₂) and ATP to promote polymerization.

-

-

Initiation of Polymerization:

-

The pyrene-labeled G-actin is diluted to the desired final concentration in G-buffer.

-

Polymerization is initiated by adding the 10x polymerization buffer to the G-actin solution.

-

-

Fluorescence Measurement:

-

The fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths appropriate for pyrene (e.g., ~365 nm excitation, ~407 nm emission).

-

-

Data Analysis:

-

The fluorescence data is plotted as a function of time. The resulting sigmoidal curve provides information about the nucleation, elongation, and steady-state phases of actin polymerization.

-

Conclusion

The pioneering work of Norman Good and his colleagues fundamentally transformed biological research by providing a set of reliable and inert buffers. The principles they established for buffer selection remain highly relevant today. Buffers like PIPES have enabled countless experiments by providing a stable and non-interfering chemical environment, allowing researchers to probe the intricate mechanisms of life with greater accuracy and confidence. A thorough understanding of the properties of these buffers and the experimental methods used to characterize them is essential for any researcher in the life sciences and drug development.

References

- 1. Actin polymerisation assay [wwwuser.gwdguser.de]

- 2. In Vitro Actin Assembly Assays and Purification From Acanthamoeba | Springer Nature Experiments [experiments.springernature.com]

- 3. bostonbioproducts.com [bostonbioproducts.com]

- 4. Good's buffers - Wikipedia [en.wikipedia.org]

- 5. Good's Buffer [lobachemie.com]

The Dual Nature of PIPES Buffer: An In-depth Technical Guide for Biological Research

For Immediate Release

[City, State] – [Date] – In the intricate landscape of biological research, the choice of a buffering agent can be as critical as the experimental design itself. Among the array of "Good's buffers," PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) has established itself as a reliable workhorse for a multitude of applications, from cell culture to enzyme kinetics and structural biology. This technical guide provides a comprehensive analysis of the advantages and disadvantages of PIPES buffer, offering researchers, scientists, and drug development professionals a detailed resource to inform their experimental choices.

Core Properties of PIPES Buffer

PIPES is a zwitterionic buffer, a class of compounds developed by Norman Good and his colleagues to be particularly suited for biological research.[1] Its key physicochemical properties are summarized below, providing a foundation for understanding its utility and limitations.

| Property | Value | References |

| Chemical Formula | C₈H₁₈N₂O₆S₂ | [2] |

| Molecular Weight | 302.37 g/mol | [2] |

| pKa at 25°C | 6.76 - 6.8 | [3][4] |

| Effective Buffering Range | 6.1 - 7.5 | |

| ΔpKa/°C | -0.0085 | |

| Solubility in Water | Poor (as free acid) | |

| Solubility in NaOH (aq) | Good |

The Advantages of Employing PIPES Buffer

The popularity of PIPES in biological research is not unfounded. Its distinct characteristics offer several key advantages in a variety of experimental settings.

Minimal Metal Ion Interactions

A standout feature of PIPES is its negligible capacity to bind most divalent metal ions, including Ca²⁺, Mg²⁺, and Mn²⁺. This is a critical advantage in studies involving metalloenzymes, where the buffer's chelation of essential metal cofactors could lead to inaccurate kinetic data or enzyme inactivation. In contrast, buffers like Tris and phosphate can significantly interact with and precipitate divalent cations.

| Buffer | Metal Ion | log K (Stability Constant) | Conditions | Reference |

| PIPES | Cu²⁺ | < 1 | 0.1 M KCl, 25 °C | (Hegetschweiler et al., 1991) |

| HEPES | Cu²⁺ | < 3 | 0.1 M KNO₃, 25 °C | (Ferreira et al., 2015) |

| Tris | Cu²⁺ | 4.6 | 0.1 M KNO₃, 25 °C | (Fischer et al., 1980) |

| Phosphate | Ca²⁺, Mg²⁺ | Strong Chelation | - |

Stability in Physiological pH Range

With a pKa of approximately 6.8 at 25°C, PIPES is an excellent buffer for maintaining a stable pH in the physiological range of 6.1 to 7.5. This makes it highly suitable for a wide array of in vitro assays, cell culture, and protein studies that aim to mimic biological conditions. Furthermore, its pKa is less sensitive to temperature changes compared to amine-based buffers like Tris, ensuring greater pH stability across different experimental temperatures.

| Temperature (°C) | pKa of PIPES |

| 20 | 6.80 |

| 25 | 6.76 |

| 37 | 6.66 |

The Disadvantages and Considerations for PIPES Buffer

Despite its strengths, PIPES is not without its drawbacks. A thorough understanding of its limitations is crucial for avoiding experimental artifacts and ensuring data integrity.

Poor Aqueous Solubility

The free acid form of PIPES is poorly soluble in water, which can make buffer preparation cumbersome. To dissolve it, the pH must be raised by adding a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). While the sodium salt of PIPES is readily soluble, researchers must account for the introduction of additional ions into their system.

Potential for Radical Formation

A significant disadvantage of piperazine-based buffers, including PIPES and HEPES, is their potential to form radicals, particularly in the presence of oxidants or under conditions that promote redox reactions. This makes PIPES unsuitable for studies of redox-sensitive proteins or processes where the generation of free radicals could interfere with the experimental outcomes.

Interference with Protein Quantification Assays

PIPES can interfere with common protein quantification methods, leading to inaccurate protein concentration measurements. It is known to cause a significant color change in the Coomassie dye used in the Bradford assay, which can result in an overestimation of protein concentration. Similarly, it can interfere with the Lowry assay. Researchers should opt for compatible protein assays, such as the bicinchoninic acid (BCA) assay, or perform appropriate controls to account for this interference.

Experimental Protocols Utilizing PIPES Buffer

To illustrate the practical application of PIPES, this section provides detailed methodologies for key experiments where this buffer is frequently employed.

In Vitro Tubulin Polymerization Assay

PIPES is a cornerstone of buffers used to study the dynamics of the cytoskeleton, particularly the polymerization of tubulin into microtubules. Its ability to maintain an optimal pH of 6.8-6.9 without chelating Mg²⁺, an essential cofactor for GTP binding and tubulin polymerization, is critical for these assays.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP

-

Test compounds (e.g., inhibitors or enhancers of polymerization)

-

Temperature-controlled spectrophotometer

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-4 mg/mL. Keep the solution on ice to prevent premature polymerization.

-

Reaction Setup: In a pre-warmed 96-well plate, add the test compounds or vehicle control.

-

Initiation of Polymerization: Add the tubulin solution to the wells.

-

Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the increase in absorbance at 340 nm over time. The increase in turbidity is indicative of microtubule formation.

Protein Purification using Cation-Exchange Chromatography

PIPES is a suitable buffer for cation-exchange chromatography when a pH below 7.0 is required to maintain a protein's net positive charge. Its low metal ion binding capacity is advantageous in preventing unwanted interactions with the chromatography resin.

Materials:

-

Clarified cell lysate containing the target protein

-

Cation-exchange chromatography column

-

Binding Buffer (Buffer A): 20 mM PIPES, pH 6.8

-

Elution Buffer (Buffer B): 20 mM PIPES, pH 6.8, 1 M NaCl

-

FPLC system

Protocol:

-

Buffer Preparation: Prepare 1 M PIPES stock solution at pH 6.8. Dilute the stock to prepare the working concentrations for Buffer A and Buffer B.

-

Column Equilibration: Equilibrate the cation-exchange column with Buffer A.

-

Sample Loading: Load the dialyzed cell lysate onto the column.

-

Wash: Wash the column with Buffer A to remove unbound proteins.

-

Elution: Elute the bound proteins using a linear gradient of Buffer B (0-100%).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target protein using SDS-PAGE and a protein quantification assay.

Cell Viability Assay (MTT Assay)

PIPES can be used in cell culture media to maintain a stable physiological pH, which is crucial for cell viability and growth.

Materials:

-

Cells seeded in a 96-well plate

-

Cell culture medium buffered with PIPES (e.g., 10-20 mM)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound in PIPES-buffered medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.

Conclusion

PIPES buffer offers a unique set of advantages, most notably its physiological buffering range and its minimal interaction with metal ions, making it an invaluable tool for a wide range of biological and biochemical experiments. However, researchers must be cognizant of its limitations, including its poor solubility in water and its potential to interfere with certain assays. By understanding both the strengths and weaknesses of PIPES and selecting it for appropriate applications, scientists can enhance the reliability and reproducibility of their experimental data, ultimately contributing to the advancement of biological research and drug discovery.

References

The Solubility of PIPES Buffer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer, a widely used zwitterionic buffer in biological and pharmaceutical research. An understanding of its solubility is crucial for the accurate preparation of buffer solutions and the design of robust experimental conditions in applications ranging from cell culture and protein purification to enzyme assays and electron microscopy.

Core Principles of PIPES Solubility

PIPES, in its free acid form, is a white crystalline powder. Its solubility is fundamentally governed by the pH of the solvent. As a zwitterionic molecule, it possesses both a positive and a negative charge, leading to strong intermolecular interactions and limited solubility in water under neutral or acidic conditions.[1][2] However, the deprotonation of its sulfonic acid groups in an alkaline environment converts it into a more soluble salt form, dramatically increasing its solubility.[3][4][5]

One of the defining characteristics of "Good's buffers," a category to which PIPES belongs, is their intentionally low solubility in organic solvents. This property minimizes the buffer's interference with biological systems by reducing its ability to cross cell membranes.

Quantitative Solubility Data

The solubility of PIPES is highly dependent on the solvent, temperature, and pH. The following table summarizes the available quantitative data.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 100 | ~1 g/L | Solubility of the free acid form is low in water at neutral or acidic pH. |

| 1 M Sodium Hydroxide (NaOH) | 20 | 0.5 M (approx. 151.19 g/L) | The addition of a strong base like NaOH is necessary to dissolve PIPES free acid effectively. |

| 0.5 N Sodium Hydroxide (NaOH) | Not Specified | 0.1 M (approx. 30.24 g/L) | The buffer is converted to its more soluble salt form. |

| Ethanol | Not Reported | Not Reported (Expected to be very low) | Generally characterized by minimal solubility in organic solvents. |

| Methanol | Not Reported | Not Reported (Expected to be very low) | Generally characterized by minimal solubility in organic solvents. |

| DMSO (Dimethyl Sulfoxide) | Not Reported | Not Reported (Expected to be very low) | Generally characterized by minimal solubility in organic solvents. |

| DMF (Dimethylformamide) | Not Reported | Not Reported (Expected to be very low) | Generally characterized by minimal solubility in organic solvents. |

Experimental Protocols

Protocol 1: Preparation of a 1 M PIPES Buffer Stock Solution (pH 7.0)

This protocol details the standard method for preparing a concentrated stock solution of PIPES buffer.

Materials:

-

PIPES free acid (MW: 302.37 g/mol )

-

Deionized or distilled water

-

10 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

1 L beaker and 1 L graduated cylinder

-

Weighing scale and spatula

Procedure:

-

Weighing: Accurately weigh 302.37 g of PIPES free acid.

-

Initial Suspension: Add approximately 800 mL of deionized water to the 1 L beaker containing a magnetic stir bar. Slowly add the weighed PIPES powder to the water while stirring. The PIPES free acid will not fully dissolve at this stage, forming a suspension.

-

pH Adjustment and Dissolution:

-

Immerse the calibrated pH electrode into the suspension.

-

Slowly add the 10 M NaOH solution dropwise while continuously monitoring the pH.

-

As the NaOH is added, the PIPES free acid will begin to dissolve.

-

Continue adding NaOH until the powder is completely dissolved and the pH stabilizes at 7.0.

-

-

Final Volume Adjustment:

-

Once the PIPES is fully dissolved and the pH is stable, transfer the solution to a 1 L graduated cylinder.

-

Rinse the beaker with a small amount of deionized water and add this to the graduated cylinder to ensure a complete transfer.

-

Add deionized water to bring the final volume to 1 L.

-

Mix the solution thoroughly.

-

-

Sterilization and Storage (Optional): For sterile applications, the solution can be passed through a 0.22 µm filter. Store the buffer at 4°C.

Protocol 2: Determination of PIPES Solubility in a Novel Solvent

Materials:

-

PIPES free acid

-

Solvent of interest (e.g., ethanol, DMSO)

-

Sealed flasks or vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

A validated analytical method for quantifying PIPES concentration (e.g., HPLC, UV-Vis spectroscopy after derivatization, or a pH-based titration method).

Procedure:

-

Sample Preparation: Add an excess amount of PIPES free acid to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flask in an orbital shaker or on a stirrer at a constant, controlled temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at a high speed or filter the supernatant through a syringe filter that is compatible with the solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification:

-

Carefully take a precise aliquot of the clear supernatant.

-

Dilute the sample as necessary to fall within the linear range of your chosen analytical method.

-

Quantify the concentration of PIPES in the diluted sample using your validated analytical technique.

-

-

Calculation: Calculate the solubility of PIPES in the solvent based on the measured concentration and any dilution factors used. It is recommended to perform the experiment in triplicate to ensure reproducibility.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the solubility of a buffer like PIPES.

References

PIPES Buffer: A Technical Guide for Cell Culture Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer for cell culture experiments. Maintaining a stable, physiological pH is critical for reliable and reproducible results in cell-based assays. The choice of buffering agent can significantly influence cellular health, experimental outcomes, and the activity of biological molecules. This document provides a comprehensive overview of PIPES buffer, including its physicochemical properties, a comparison with other common biological buffers, and detailed experimental protocols to aid researchers in making informed decisions for their specific cell culture needs.

Physicochemical Properties of PIPES Buffer

PIPES is a zwitterionic buffer, one of the "Good's buffers" developed to be biochemically inert and effective at physiological pH.[1] Its properties make it a valuable tool in a variety of biological research applications.

| Property | Value | Reference |

| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | [1] |

| Molecular Formula | C₈H₁₈N₂O₆S₂ | [1] |

| Molecular Weight | ~302.37 g/mol | [1] |

| pKa at 25°C | 6.76 | [1] |

| Effective Buffering pH Range | 6.1 – 7.5 | |

| Solubility in Water | Poorly soluble | |

| Solubility in Aqueous NaOH | Soluble | |

| Metal Ion Binding | Negligible for most divalent cations (e.g., Ca²⁺, Mg²⁺, Mn²⁺) |

A key characteristic of PIPES is its pKa of 6.76 at 25°C, which provides excellent buffering capacity within the physiological pH range. Unlike buffers such as Tris, PIPES has a negligible capacity to bind most divalent metal ions, which is a significant advantage in studies involving metalloenzymes where these ions act as essential cofactors. However, a notable disadvantage is its poor solubility in water, requiring the use of its salt form or dissolution in an alkaline solution.

Data Presentation: PIPES Buffer in Cell Culture

While extensive peer-reviewed, quantitative comparative studies on the effects of PIPES on various cell lines are limited in publicly available literature, its non-toxic nature at appropriate concentrations is generally accepted, making it a suitable choice for many cell culture applications. The following table presents illustrative data on cell viability in the presence of PIPES buffer. It is crucial to empirically determine the optimal buffer and concentration for each specific cell line and experimental condition.

| Cell Line | Buffer (Concentration) | Incubation Time | Viability (%) |

| Caco-2 | Buffer 1 (composition not specified) | 1h | 91.9 |

| 24h | 105.1 | ||

| K562 | Buffer 1 (composition not specified) | 1h | ~75 |

| 24h | ~75.2 |

Note: The data for Caco-2 and K562 cells are from a study where the specific buffer compositions were not detailed, and PIPES was not explicitly mentioned. It is included to illustrate the type of data that should be considered when evaluating a buffer.

Experimental Protocols

Preparation of a 0.5 M PIPES Stock Solution (pH 6.7)

Materials:

-

PIPES free acid powder (MW: 302.37 g/mol )

-

Deionized water

-

10 M Potassium Hydroxide (KOH) solution

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flask (100 mL)

-

0.22 µm sterile filter

Protocol:

-

Weigh 15.12 g of PIPES free acid powder and add it to a beaker containing approximately 80 mL of deionized water.

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Slowly add the 10 M KOH solution dropwise while monitoring the pH with a calibrated pH meter. The PIPES powder will dissolve as the pH increases.

-

Continue adding KOH until the PIPES is fully dissolved and the pH of the solution reaches 6.7.

-

Transfer the solution to a 100 mL volumetric flask and add deionized water to bring the final volume to 100 mL.

-

Sterilize the 0.5 M PIPES stock solution by passing it through a 0.22 µm filter.

-

Store the sterile stock solution at -20°C for long-term storage or at 4°C for frequent use.

Supplementing Cell Culture Medium with PIPES Buffer

Protocol:

-

Determine the desired final concentration of PIPES in your cell culture medium. A common starting concentration is 10 mM.

-

Under sterile conditions in a laminar flow hood, aseptically add the calculated volume of the sterile 0.5 M PIPES stock solution to the cell culture medium.

-

Gently mix the medium to ensure uniform distribution of the buffer. The medium is now ready for use.

Comparative Cell Viability Assay (MTT Assay)

This protocol provides a general workflow for comparing the effects of different buffers on cell viability.

Materials:

-

Desired cell line

-

Standard growth medium

-

Buffer-supplemented media (e.g., with PIPES, HEPES, Tris, or phosphate buffer at equimolar concentrations and consistent pH)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the standard growth medium with the prepared buffer-supplemented media. Include a control group with the standard growth medium.

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: At each time point, add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Quantify cell viability for each buffer condition and time point, expressing the results as a percentage of the control.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathway: Metal-Dependent Kinase Activation

PIPES buffer is particularly advantageous for in vitro kinase assays, especially for kinases that require divalent metal cations like Mg²⁺ or Mn²⁺ as cofactors. Its non-chelating nature ensures that the metal ions remain available to the enzyme, providing a more accurate assessment of its activity. The following diagram illustrates a hypothetical signaling pathway where the use of PIPES buffer would be beneficial for studying the activity of Kinase A.

Caption: A hypothetical signaling pathway involving a metal-dependent kinase.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a general workflow for an in vitro kinase assay, where PIPES buffer is used to maintain a stable pH without interfering with essential metal cofactors.

Caption: A general workflow for an in vitro kinase assay using PIPES buffer.

Conclusion

PIPES buffer is a suitable and valuable tool for a range of cell culture experiments, particularly when maintaining a stable physiological pH and avoiding interference with metal-dependent processes are critical. Its primary advantages include a pKa near physiological pH and minimal interaction with divalent metal cations. However, researchers must consider its poor water solubility and potential to form free radicals in redox-sensitive systems. While HEPES is often the preferred choice for general mammalian cell culture due to its higher solubility, PIPES presents a robust alternative, especially for experiments conducted at a slightly more acidic pH. Ultimately, the selection of the appropriate buffer requires careful consideration of the specific experimental needs and the cell type being studied. Empirical validation of the chosen buffer's impact on cellular health and experimental outcomes is strongly recommended to ensure the integrity and reproducibility of research findings.

References

The Inert Partner: A Technical Guide to PIPES Buffer Interactions with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of biochemical and pharmaceutical research, the choice of a buffering agent can be as critical as the primary reagents. An ideal buffer should be inert, exerting no influence on the system under study beyond maintaining a stable pH. Piperazine-N,N′-bis(2-ethanesulfonic acid), or PIPES, was introduced as one of Norman Good's zwitterionic buffers, specifically designed to minimize interactions with biological components, most notably metal ions. This technical guide provides an in-depth analysis of the interactions between PIPES buffer and various metal ions, consolidating available quantitative data, outlining detailed experimental protocols for characterization, and presenting logical frameworks for experimental design. While celebrated for its negligible binding with most divalent cations, subtle interactions can occur, and understanding their nature is paramount for the robust design of metal-sensitive assays, particularly in the fields of enzymology and drug development.

Introduction to PIPES Buffer

PIPES is a sulfonic acid-based buffer with a pKa of 6.76 at 25°C, making it an excellent choice for maintaining a stable pH environment in the physiological range of 6.1 to 7.5.[1] Its zwitterionic nature at this pH range and its molecular structure render it poorly soluble in water but readily soluble in aqueous solutions of NaOH or KOH.[2] A key feature of PIPES, and a primary reason for its widespread adoption, is its designed lack of capacity to form stable complexes with most metal ions.[2][3] This property makes it a preferred buffer for studying metalloenzymes or reactions where the concentration of free metal ions is a critical variable.[1]

The Chemical Basis of PIPES-Metal Ion Interactions

The low propensity of PIPES to chelate metal ions is rooted in its molecular structure. Unlike buffers such as Tris, which contains an amino group, or Bicine, with a bis(2-hydroxyethyl)amino group, PIPES lacks functional groups that readily form stable coordinate bonds with metal ions. The primary potential binding sites are the two nitrogen atoms of the central piperazine ring and the oxygen atoms of the two sulfonate groups.

The nitrogen atoms in the piperazine ring are tertiary amines, and their availability for coordination with metal ions is sterically hindered and influenced by their protonation state near the pKa. The sulfonate groups (–SO₃⁻) are very weak Lewis bases, showing little to no affinity for metal cations. This contrasts sharply with carboxylate groups (–COO⁻) found in other buffers (like citrate), which are much stronger Lewis bases and readily form complexes with divalent cations. This inherent chemical inertness towards metal ions is the cornerstone of PIPES's utility in sensitive biochemical assays.

Quantitative Analysis of PIPES-Metal Ion Binding

Despite its design as a non-coordinating buffer, PIPES is not entirely devoid of interaction with all metal ions under all conditions. The strength of these interactions is quantified by the stability constant (log K), with higher values indicating stronger binding. For most common divalent metal ions, the stability constants for PIPES are exceptionally low, often going unreported in the literature as they are considered negligible. The available quantitative and thermodynamic data are summarized below.

Table 1: Stability and Thermodynamic Constants for PIPES-Metal Ion Interactions

| Metal Ion | Log K (Stability Constant) | ΔH (kJ/mol) | TΔS (kJ/mol) | Method | Conditions | Reference(s) |

| Cu²⁺ | < 1 | Not Reported | Not Reported | Potentiometry | 0.1 M KCl, 25 °C | [Benchchem] |

| Zn²⁺ | 2.50 (± 0.04) | 1.8 (± 0.2) | 16.1 (± 0.3) | ITC, Potentiometry | 298.15 K | [PubMed] |

| Eu³⁺ | Interaction detected; ranked HEPES = PIPES | Not Reported | Not Reported | NMR, TRLFS | Not Specified | [NIH] |

| Mg²⁺ | Negligible | Not Reported | Not Reported | General Observation | Not Specified | |

| Ca²⁺ | Negligible | Not Reported | Not Reported | General Observation | ||

| Mn²⁺ | Negligible | Not Reported | Not Reported | General Observation |

Note: The term "Negligible" indicates that while a specific quantitative value is not available in the cited literature, the interaction is widely reported as being too weak to measure or have a significant impact in typical biochemical assays.

Interaction with Divalent Cations (Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺)

For most divalent cations essential for biological systems, such as Mg²⁺ and Ca²⁺, the interaction with PIPES is considered negligible. This makes it an excellent buffer for applications like in vitro microtubule polymerization assays, which are dependent on precise concentrations of Mg²⁺. The interaction with Cu²⁺ is also very weak, with a reported stability constant of less than 1. For Zn²⁺, a measurable but weak interaction has been characterized, with binding being an entropically driven process.

Interaction with Lanthanides (Eu³⁺)

Studies investigating the interaction of lanthanide ions with common biological buffers found that PIPES, along with MES, MOPS, and HEPES, shows a "non-negligible interaction" with Europium(III). The proposed site of interaction is the piperazine nitrogen atoms. In terms of complexing capacity, PIPES was found to be comparable to HEPES. [NIH] Researchers working with lanthanide probes should consider this potential for weak complex formation.

Implications for Experimental Design

The choice of buffer is a critical parameter that can profoundly influence experimental outcomes, particularly in studies of metal-dependent enzymes or signaling pathways.

Metalloenzyme Kinetics

Many enzymes require divalent cations like Mg²⁺, Mn²⁺, or Zn²⁺ as cofactors for catalytic activity. Using a buffer that chelates these ions can lead to artifactually low measured enzyme activity. PIPES is highly advantageous in this context because it does not sequester these essential cofactors, ensuring that the observed kinetics are a true reflection of the enzyme's properties.

The following diagram illustrates a hypothetical signaling pathway where the choice of buffer is critical.

Caption: A signaling pathway involving a metal-dependent kinase.

Redox Studies

A significant caution for using PIPES is its potential to form radicals. The piperazine ring can undergo a one-electron oxidation, which can be problematic in assays involving strong oxidizing agents or redox-active enzymes. This can lead to inconsistent results or loss of enzyme activity. In such cases, alternative buffers should be considered.

Buffer Selection Workflow

Selecting the appropriate buffer is a critical first step in experimental design. The following workflow provides a logical decision-making process for researchers.

Caption: A decision tree for selecting a buffer for metal-sensitive experiments.

Experimental Protocols for Characterizing Buffer-Metal Interactions

Determining the stability constants of buffer-metal ion complexes is crucial for validating a buffer's suitability for a specific application. Potentiometric titration and Isothermal Titration Calorimetry (ITC) are two powerful techniques for this purpose.

Potentiometric Titration

This method measures the change in potential of an ion-selective electrode (ISE) in a solution containing the metal ion and the buffer as a strong chelating titrant (like EDTA) is added. The presence of the buffer as a weak chelator will influence the titration curve, from which its own stability constant can be derived.

-

Reagent Preparation:

-

Metal Ion Solution: Prepare a standard solution of the metal salt (e.g., 0.01 M ZnCl₂) in deionized water.

-

Buffer Solution: Prepare a solution of PIPES at a known concentration (e.g., 0.1 M), adjusting the pH to the desired experimental value (e.g., pH 7.0) with NaOH or KOH.

-

Titrant: Prepare a standardized solution of a strong chelator, typically 0.01 M EDTA.

-

Ionic Strength Adjustment: Use a concentrated solution of a non-coordinating salt (e.g., 1 M KCl) to maintain a constant ionic strength throughout the experiment.

-

-

Instrumentation Setup:

-